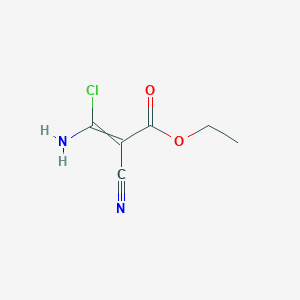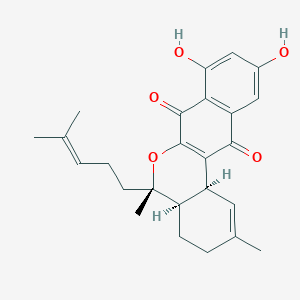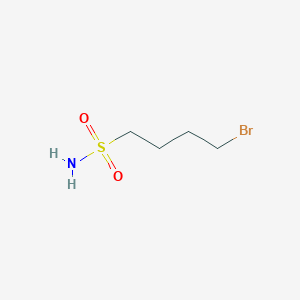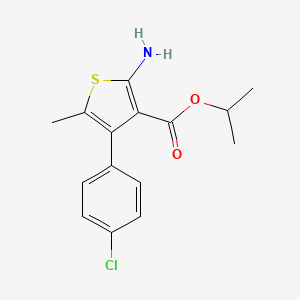![molecular formula C11H10BrN5O3 B14140318 N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester CAS No. 1010898-46-0](/img/structure/B14140318.png)
N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester is a synthetic organic compound that features a brominated benzoyl group attached to a tetrazole ring, which is further linked to a glycine methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester typically involves the following steps:
Bromination: The starting material, 2-aminobenzoic acid, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Tetrazole Formation: The brominated intermediate is then reacted with sodium azide and a suitable catalyst, such as copper sulfate, to form the tetrazole ring.
Benzoylation: The tetrazole derivative is then benzoylated using benzoyl chloride in the presence of a base like triethylamine.
Esterification: Finally, the benzoylated product is esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, potentially altering its electronic properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Oxidized forms of the tetrazole ring.
Hydrolysis: Glycine derivatives and the corresponding carboxylic acid.
Scientific Research Applications
N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological systems, providing insights into their potential therapeutic effects.
Mechanism of Action
The mechanism by which N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to interact with biological molecules in a similar manner.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- 1-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Uniqueness
N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester is unique due to the presence of both a brominated benzoyl group and a tetrazole ring, which confer distinct chemical and biological properties
Properties
CAS No. |
1010898-46-0 |
|---|---|
Molecular Formula |
C11H10BrN5O3 |
Molecular Weight |
340.13 g/mol |
IUPAC Name |
methyl 2-[[5-bromo-2-(tetrazol-1-yl)benzoyl]amino]acetate |
InChI |
InChI=1S/C11H10BrN5O3/c1-20-10(18)5-13-11(19)8-4-7(12)2-3-9(8)17-6-14-15-16-17/h2-4,6H,5H2,1H3,(H,13,19) |
InChI Key |
XADMJLQFTJRHFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C=CC(=C1)Br)N2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14140241.png)
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one](/img/structure/B14140248.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)

![1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B14140261.png)

![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)

![2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B14140290.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)


![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)
